(2-methoxypyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Description
The compound “(2-methoxypyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone” is a heterocyclic hybrid molecule featuring a pyrrolo[3,4-d]pyrimidine core fused with a morpholino substituent and a 2-methoxypyridin-3-yl ketone group. This structure combines a bicyclic nitrogen-rich scaffold (pyrrolopyrimidine) with a morpholine moiety, a common pharmacophore in kinase inhibitors, and a methoxy-substituted pyridine ring, which enhances solubility and bioavailability.
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-24-15-13(3-2-4-18-15)16(23)22-10-12-9-19-17(20-14(12)11-22)21-5-7-25-8-6-21/h2-4,9H,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHUVSIWSDPDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-methoxypyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone , with the molecular formula and a molecular weight of 341.371 g/mol, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in cancer research and as a protein kinase inhibitor. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties , particularly its inhibitory effects on various cancer cell lines. For instance, an evaluation of pyrido[2,3-d]pyrimidines revealed significant cytotoxicity against the NCI-H1975 and A549 lung cancer cell lines. The compound demonstrated an IC50 value of 0.297 μM against NCI-H1975 cells, indicating potent antitumor activity compared to established drugs like olmutinib and AZD9291 .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |
|---|---|---|---|
| NCI-H1975 | 0.297 | Olmutinib | 0.458 |
| A549 | >50 | AZD9291 | 0.379 |
The biological activity of this compound can be attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation. The inhibition rates against the EGFR L858R/T790M mutation were recorded at 90.3% and 96.7% for related compounds in the same study, suggesting a strong potential for targeted cancer therapies .
Protein Kinase Inhibition
The compound has also been characterized as a protein kinase inhibitor . Research indicates that it may interact with several kinases critical for tumor growth and survival. The structural features of the compound allow it to effectively bind to the ATP-binding sites of these kinases, thereby blocking their activity.
Study on Pyrido[2,3-d]pyrimidines
In a comprehensive study published in 2023, various pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their biological activities. Among these, derivatives similar to this compound showed enhanced cellular activity due to structural modifications that improved their interaction with target proteins .
Comparison with Other Compounds
The efficacy of this compound was compared with other known inhibitors in various assays. The results indicated that modifications such as the introduction of N-methylpyrazole analogs significantly enhanced the cytotoxicity against cancer cells, demonstrating the importance of structural optimization in drug design .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of 341.4 g/mol. The compound features a pyridinyl moiety linked to a pyrrolo[3,4-d]pyrimidine structure, which is known for its diverse pharmacological properties.
Anticancer Activity
Research indicates that compounds containing the pyrrolo[2,3-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives of this scaffold have been synthesized and evaluated for their effects on various cancer cell lines. One study demonstrated that certain derivatives showed IC50 values ranging from 29 to 59 µM against different cancer types, with some compounds exhibiting potent inhibition against key tyrosine kinases such as EGFR and VEGFR2 .
Protein Kinase Inhibition
The compound has been explored for its ability to inhibit protein kinases, which are crucial in regulating various cellular processes related to cancer progression and other diseases. A patent describes the utility of similar pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancers . This inhibition can lead to reduced cell proliferation and survival in tumor cells.
Neurodegenerative Diseases
The structural characteristics of the compound suggest potential applications in treating neurodegenerative diseases. Compounds with similar scaffolds have shown anti-inflammatory and neuroprotective effects, indicating that this compound may also possess such properties . The mechanism may involve modulation of neuroinflammatory pathways or direct neuroprotection against cellular stress.
Synthesis and Mechanism of Action
The synthesis of (2-methoxypyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic reactions. Reaction conditions often include the use of solvents like dimethylformamide under controlled temperatures to optimize yield and purity. The mechanism of action is primarily linked to its interactions with biological targets, including specific binding affinities to enzymes involved in cancer pathways.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, a series of pyrrolo[2,3-d]pyrimidine derivatives were tested against multiple cancer cell lines. Among these, a specific derivative demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics. This highlights the potential of this compound in developing new cancer therapies .
Case Study 2: PI3K Inhibition
Another study focused on the role of similar compounds as PI3K inhibitors. The research revealed that these compounds could effectively reduce PI3K activity in vitro, leading to decreased survival rates in cancer cells. Such findings support the hypothesis that this compound may serve as a lead compound for further development as an anticancer agent targeting the PI3K pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differentiators
Bioactivity Profile: The target compound’s morpholino group is a hallmark of kinase inhibitors (e.g., PI3K/AKT/mTOR pathway modulators), distinguishing it from pyrano-pyrimidines () and thieno-pyrimidines (), which are more commonly associated with DNA intercalation or topoisomerase inhibition . The triazolo-thiadiazinone derivative () exhibits distinct antimicrobial properties due to its sulfur-rich heterocycle, unlike the nitrogen-dominant target compound .
Synthetic Complexity: The target compound likely requires advanced coupling techniques (e.g., Buchwald-Hartwig amination for morpholino attachment) compared to the simpler cyclization methods used for pyrano-pyrimidines () or FeCl3-catalyzed ionic liquid syntheses () .
Solubility and Pharmacokinetics: The 2-methoxypyridin-3-yl ketone group in the target compound enhances aqueous solubility compared to the hydrophobic chromene-thienopyrimidine hybrid () .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-methoxypyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer :
- Route 1 : Utilize a nucleophilic substitution reaction between 2-methoxypyridine-3-carbonyl chloride and 2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-amine in anhydrous dichloromethane, catalyzed by triethylamine (0.5 eq) at 0–5°C for 4 hours .
- Route 2 : Employ a Ugi–Zhu multicomponent reaction to assemble the pyrrolopyrimidine core, followed by selective functionalization of the morpholino group under microwave-assisted conditions (120°C, 30 min) .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize yields by adjusting solvent polarity (e.g., switching from 2-propanol to DMF for improved solubility) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR (400 MHz, DMSO-) to confirm the presence of the methoxypyridinyl (δ 3.8–4.0 ppm) and morpholino (δ 3.4–3.6 ppm) moieties .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify the molecular ion peak [M+H] at m/z 396.1685 (calculated) .
- HPLC-PDA : A C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min to assess purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer :
- Orthogonal Assays : Pair kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) with cytotoxicity profiling (MTT assay on HEK-293 and HepG2 cells) to decouple target-specific effects from general toxicity .
- Structural Analog Synthesis : Modify the morpholino or methoxypyridinyl groups to create analogs (e.g., replacing morpholino with piperazine) and compare activity trends .
- Computational Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 3NY3) and predict off-target binding to apoptotic regulators .
Q. What strategies are effective for studying the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer :
- Environmental Partitioning : Apply the EPI Suite™ model to predict log (octanol-water coefficient) and biodegradation half-life .
- Microcosm Studies : Simulate soil-water systems spiked with the compound (1–100 µg/L) and quantify degradation products via UPLC-QTOF-MS over 30 days .
- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (LC) and algal growth inhibition assays (OECD 201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
